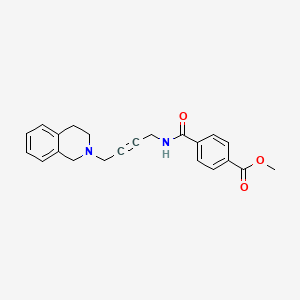

methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

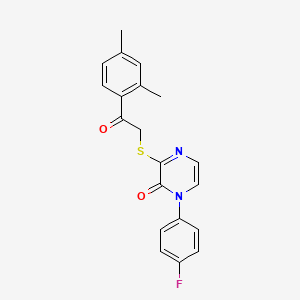

The compound "methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate" is a structurally complex molecule that appears to be related to the field of organic chemistry, specifically involving isoquinoline derivatives. The molecule includes an isoquinoline moiety, which is a bicyclic compound composed of a benzene ring fused to a pyridine ring. This structure is modified with additional functional groups that could potentially impart unique chemical and physical properties to the compound.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been explored in the literature. For instance, an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes has been developed, which facilitates the synthesis of a range of C1-benzyl and -benzoyl isoquinolines . This method is chemoselective and uses readily available methyl arenes as coupling partners, avoiding unnecessary preactivation steps. The use of DTBP and a catalytic amount of Y(OTf)3 yields benzylated products, while TBHP and a catalytic amount of MnO2 yield benzoylated products . Although the specific compound is not mentioned, the methodology could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit significant conjugation due to the presence of the aromatic benzene and pyridine rings, as well as the but-2-yn-1-yl linker, which contains an alkyne functional group. The conjugation could affect the electronic distribution across the molecule, potentially influencing its reactivity and interaction with other molecules. The isoquinoline core is a common feature in many biologically active compounds, and modifications on this core, such as the carbamoyl group, can lead to diverse biological activities.

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, the literature does provide insights into reactions involving similar structures. For example, the synthesis of 2- and 4-(2-Methylquinolin-4-ylamino)benzoic acids and their derivatives involves the reaction of substituted 4-chloro-2-methylquinolines with aminobenzoic acids . These reactions could potentially be relevant to the compound , as they involve the modification of quinoline structures, which are closely related to isoquinolines.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the carbamoyl group suggests the possibility of hydrogen bonding, which could affect solubility and boiling point. The alkyne group could participate in additional chemical reactions, such as catalytic hydrogenation or cycloadditions. The fluorescent properties of related compounds, such as those mentioned in the synthesis of 2- and 4-(2-Methylquinolin-4-ylamino)benzoic acids and their derivatives, suggest that the compound may also exhibit fluorescence, which could be useful in various applications, including chemical sensing and biological imaging .

科学的研究の応用

Diastereoselective Synthesis

Atropisomeric quinazolinones with high stereochemical stability have been synthesized, indicating the potential of such structures in stereochemically demanding syntheses (H. Natsugari et al., 2006).

Catalytic Hydroesterification

Studies on the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene show the efficiency of isoquinoline as a solvent, improving the yield of esters, which is crucial for industrial applications (A. Matsuda, 1973).

Synthetic and Crystallographic Studies

Novel synthetic routes for the production of quinoline derivatives have been explored, showcasing methods for creating compounds with significant chemical and biological properties (S. Kovalenko et al., 2019).

Formation of Mesomeric Betaines

Research into the synthesis and properties of acetylene-substituted quinolinium and benzoate derivatives highlights their potential in forming stable mesomeric betaines, useful in various chemical reactions (A. Schmidt et al., 2016).

Annulation Strategies

Innovative annulation methods to access isoquinoline heterocycles offer expedient routes towards medicinally relevant structures, which could impact the synthesis of natural alkaloids and pharmaceuticals (Wei-Dong Z Li & Hua Yang, 2005).

特性

IUPAC Name |

methyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-27-22(26)19-10-8-18(9-11-19)21(25)23-13-4-5-14-24-15-12-17-6-2-3-7-20(17)16-24/h2-3,6-11H,12-16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCBBIWIJVFGPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)

![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)

![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)

![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)

![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)

![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)